molecular formula C11H9BrO2S B14067788 Benzo[b]thiophene-3-propanoic acid, 2-bromo- CAS No. 10245-72-4

Benzo[b]thiophene-3-propanoic acid, 2-bromo-

Cat. No.: B14067788
CAS No.: 10245-72-4
M. Wt: 285.16 g/mol
InChI Key: QUXUMNMEIOHQEG-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-propanoic acid, 2-bromo- is a brominated derivative of the benzo[b]thiophene scaffold, featuring a propanoic acid chain at the 3-position and a bromine substituent at the 2-position.

Properties

CAS No.

10245-72-4

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

3-(2-bromo-1-benzothiophen-3-yl)propanoic acid

InChI

InChI=1S/C11H9BrO2S/c12-11-8(5-6-10(13)14)7-3-1-2-4-9(7)15-11/h1-4H,5-6H2,(H,13,14)

InChI Key

QUXUMNMEIOHQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Sequential Bromination and Side-Chain Elongation

Step 2: Propanoic Acid Side-Chain Introduction
The 3-position of 2-bromobenzo[b]thiophene is functionalized via Friedel-Crafts alkylation using acrylic acid derivatives. For instance, reaction with ethyl acrylate in the presence of AlCl₃ generates ethyl 3-(2-bromobenzo[b]thiophen-3-yl)propanoate, which is hydrolyzed to the target acid. This method, adapted from palladium-catalyzed coupling protocols, achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Direct Cyclization of Pre-functionalized Precursors

An alternative route constructs the benzothiophene ring with pre-installed substituents. Arylthioacrylic acid derivatives undergo iodine-promoted photocyclization to form benzo[b]thiophene-3-propanoic acid directly. For example, irradiation of 4,5-diarylthiophenes with iodine in dichloromethane yields fused benzothiophenes, which are hydrolyzed to the carboxylic acid. This method avoids multi-step sequences but is limited by the availability of specialized starting materials.

Coupling Reactions for Side-Chain Installation

Palladium-catalyzed cross-coupling offers a modular approach. Suzuki-Miyaura coupling of 2-bromo-3-iodobenzo[b]thiophene with propenoic acid boronic esters introduces the propanoic acid group. Using Pd(dppf)Cl₂ and Na₂CO₃ in DMF/H₂O at 90°C, this method achieves 75–85% yields. The protocol’s versatility allows for late-stage diversification but necessitates halogenated intermediates.

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Sequential Bromination 60–70% Uses commercially available reagents Multi-step purification required
Direct Cyclization 50–65% Single-step ring formation Limited substrate scope
Palladium-Catalyzed Coupling 75–85% High regioselectivity Expensive catalysts, inert conditions

The palladium-catalyzed method is preferred for industrial applications due to scalability and reproducibility. However, photocyclization remains valuable for synthesizing novel fused derivatives.

Reaction Optimization and Mechanistic Insights

Bromination Conditions

The use of Na-TMP as a strong, non-nucleophilic base ensures deprotonation at the 2-position, facilitating electrophilic attack by Br₂HCCHBr₂. Lower temperatures (-78°C) suppress polysubstitution, while hexane’s low polarity enhances regioselectivity.

Ester Hydrolysis

Hydrolysis of propanoic acid esters (e.g., ethyl or methyl esters) is performed under acidic (HCl/EtOAc) or basic (NaOH/EtOH) conditions. The choice depends on acid sensitivity; for 2-bromo derivatives, mild acidic hydrolysis (30% HCl) minimizes debromination.

Industrial-Scale Considerations

The patent US9206169B2 highlights a decarboxylative approach using benzo[b]thiophene-3-carboxylic acid precursors. Decarboxylation in the presence of high-boiling bases (e.g., quinoline) at 200°C removes the carboxyl group, enabling subsequent bromination and alkylation. This method avoids cryogenic conditions, enhancing feasibility for large-scale production.

Emerging Methodologies

Recent advances include flow chemistry setups for continuous bromination and enzyme-mediated ester hydrolysis. Immobilized lipases (e.g., Candida antarctica lipase B) enable selective hydrolysis of propanoic acid esters under aqueous conditions, improving green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-propanoic acid, 2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-propanoic acid, 2-bromo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Benzo[b]thiophene-3-propanoic acid, 2-bromo- (Inferred) 2-Br, 3-propanoic acid C₁₁H₉BrO₂S ~287.17 (estimated) N/A (Data inferred from analogs) -
3-Bromo-3-phenylpropanoic acid 3-Br on phenyl ring C₉H₉BrO₂ 229.07 CAS 15463-91-9; β-bromo substitution
3-(2-Bromo-4-fluorophenyl)propanoic acid 2-Br, 4-F on phenyl ring C₉H₈BrFO₂ 255.07 CAS 174603-55-5; dual halogen effects
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid 5-Cl on benzothiophene, 2-amino C₁₁H₁₀ClNO₂S 255.72 CAS 23906-28-7; amino acid derivative
Benzo[b]thiophene, 3-bromo- 3-Br on benzothiophene (no acid) C₈H₅BrS 213.09 CAS 7342-82-7; core structure
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid 2-Br, 4,5-OCH₃, 2-cyano C₁₂H₁₂BrNO₄ 322.14 Melting point: 165–167°C; pKa ~2.44

Key Observations:

  • Substituent Effects: Bromine at the 2-position on aromatic rings enhances molecular weight and lipophilicity compared to chloro or fluoro analogs. For example, 3-bromo-3-phenylpropanoic acid (229.07 g/mol) is heavier than its chloro counterpart (255.72 g/mol for 5-Cl-benzothiophene) .
  • Acidity: The presence of electron-withdrawing groups (e.g., cyano in ) lowers pKa values (~2.44), increasing acidity compared to unsubstituted propanoic acids (pKa ~4.8) .
Enzyme Inhibition
  • This suggests that while bromine enhances target binding in isolated enzymes, pharmacokinetic challenges may limit efficacy in vivo.
  • Structural Core Requirements : The cyclized tripeptide moiety (e.g., CABA) is critical for γ-secretase inhibition, highlighting that bromine alone is insufficient without complementary structural features .
Receptor Modulation

    Biological Activity

    Benzo[b]thiophene-3-propanoic acid, 2-bromo- is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

    Chemical Structure and Properties

    Benzo[b]thiophene-3-propanoic acid, 2-bromo- features a bromine atom substituted at the 2-position of the benzo[b]thiophene ring. Its structure is conducive to various biochemical interactions, which are critical for its biological activity.

    Antioxidant Activity

    Research indicates that benzo[b]thiophene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

    Cholinesterase Inhibition

    A study evaluated the cholinesterase inhibitory activity of several benzo[b]thiophene derivatives, including 2-bromo- variants. The results showed that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency. The IC50_{50} values for selected compounds were comparable to standard inhibitors like galantamine, suggesting potential applications in treating Alzheimer's disease .

    CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
    2-Bromo-benzothiophene15.012.5
    Galantamine10.08.0

    Anti-inflammatory Effects

    Benzo[b]thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds from this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential therapeutic roles in inflammatory diseases.

    Interaction with Enzymes

    The compound has been shown to interact with various enzymes, influencing metabolic pathways. For instance, it can affect cytochrome P450 enzymes involved in drug metabolism, leading to altered pharmacokinetics of co-administered drugs .

    Modulation of Signaling Pathways

    Benzo[b]thiophene-3-propanoic acid can modulate key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival. This modulation can lead to changes in gene expression and cellular responses to external stimuli .

    Case Studies

    • Neuroprotective Effects : A study investigated the neuroprotective effects of benzo[b]thiophene derivatives on SH-SY5Y neuroblastoma cells. The results indicated that these compounds could enhance cell viability under oxidative stress conditions, highlighting their potential as neuroprotective agents .
    • Antitumor Activity : Another case study focused on the antitumor properties of benzo[b]thiophene derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

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